molecular formula C15H29NO3 B14611487 Ethyl 3-(dibutylamino)-3-ethoxyprop-2-enoate CAS No. 60760-20-5

Ethyl 3-(dibutylamino)-3-ethoxyprop-2-enoate

Cat. No.: B14611487
CAS No.: 60760-20-5
M. Wt: 271.40 g/mol
InChI Key: OVJGFHMFEQGRGK-UHFFFAOYSA-N
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Description

Ethyl 3-(dibutylamino)-3-ethoxyprop-2-enoate is an organic compound with the molecular formula C13H27NO2 It is a member of the ester family, characterized by the presence of an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(dibutylamino)-3-ethoxyprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then cooled, and the product is isolated by distillation or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(dibutylamino)-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives.

Scientific Research Applications

Ethyl 3-(dibutylamino)-3-ethoxyprop-2-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(dibutylamino)-3-ethoxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may then participate in further biochemical reactions. The compound’s effects are mediated by its ability to interact with enzymes and other proteins, influencing various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but different chemical properties.

    Methyl butyrate: Another ester with a comparable functional group but distinct molecular configuration.

    Ethyl propionate: Shares the ester functional group but has a different alkyl chain length.

Uniqueness

Ethyl 3-(dibutylamino)-3-ethoxyprop-2-enoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties

Properties

CAS No.

60760-20-5

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

IUPAC Name

ethyl 3-(dibutylamino)-3-ethoxyprop-2-enoate

InChI

InChI=1S/C15H29NO3/c1-5-9-11-16(12-10-6-2)14(18-7-3)13-15(17)19-8-4/h13H,5-12H2,1-4H3

InChI Key

OVJGFHMFEQGRGK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=CC(=O)OCC)OCC

Origin of Product

United States

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